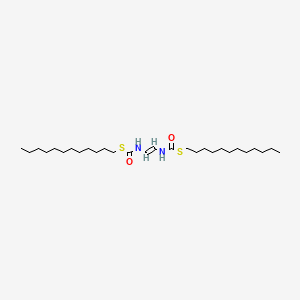

Didodecyl vinylenebis(thiocarbamate)

Descripción

Didodecyl vinylenebis(thiocarbamate) is a thiocarbamate derivative characterized by a central vinylenebis(thiocarbamate) backbone substituted with two dodecyl (C12) alkyl chains. Thiocarbamates are organosulfur compounds with the general structure R₂NCOSR', known for their applications in agrochemicals, surfactants, and polymer stabilizers . The didodecyl substitution likely enhances hydrophobicity, making this compound suitable for non-polar environments or as a surfactant.

Propiedades

Número CAS |

73622-80-7 |

|---|---|

Fórmula molecular |

C28H54N2O2S2 |

Peso molecular |

514.9 g/mol |

Nombre IUPAC |

S-dodecyl N-[(E)-2-(dodecylsulfanylcarbonylamino)ethenyl]carbamothioate |

InChI |

InChI=1S/C28H54N2O2S2/c1-3-5-7-9-11-13-15-17-19-21-25-33-27(31)29-23-24-30-28(32)34-26-22-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22,25-26H2,1-2H3,(H,29,31)(H,30,32)/b24-23+ |

Clave InChI |

CNYKNNHPLAOQEI-WCWDXBQESA-N |

SMILES isomérico |

CCCCCCCCCCCCSC(=O)N/C=C/NC(=O)SCCCCCCCCCCCC |

SMILES canónico |

CCCCCCCCCCCCSC(=O)NC=CNC(=O)SCCCCCCCCCCCC |

Origen del producto |

United States |

Métodos De Preparación

Reaction Design and Optimization

- Key Components :

- Diisocyanides : 1,2-Bis(isocyano)ethylene serves as the vinylene backbone.

- Dithiols : Dodecanethiol provides the alkyl chains.

- Carboxylic Acids : Acetic acid acts as a proton source and nucleophilic catalyst.

- Conditions :

- Pt/Pt electrodes at 2.5 V in dimethylacetamide (DMAC).

- Residence time of 12 minutes in the μ-EFR.

- Mechanism :

Electrochemical oxidation generates thiyl radicals from dodecanethiol, which sequentially add to the isocyanide and carboxylic acid to form the thiocarbamate linkage. The flow system enhances mass transfer, achieving 78% yield for analogous monofunctional products.

Scalability and Limitations

The μ-EFR system enables gram-scale production with reduced electrolyte volumes (50 mL per mole of product). However, diisocyanide instability under prolonged electrolysis remains a bottleneck, often leading to polymerization side reactions.

Metal-Free Thiocarbamation Using Tetraalkylthiuram Disulfides

A 2023 study introduced a room-temperature protocol for thiocarbamation of nitrogen-containing heterocycles using tetraalkylthiuram disulfides and hypervalent iodine(III) reagents. This method avoids transition metals and is adaptable to vinylene-bridged diamines.

Substrate Scope and Reaction Pathway

- Reagents :

- Tetraalkylthiuram Disulfide : Bis(didodecyldithiocarbamoyl) disulfide ((C12H25)2NCS2)2.

- Hypervalent Iodine : (Diacetoxyiodo)benzene (PIDA) oxidizes the dithiocarbamate to the thiocarbamoyl cation.

- Mechanism :

The vinylene diamine (e.g., 1,2-diaminostilbene) undergoes nucleophilic attack by the thiocarbamoyl cation, followed by oxidation to form the thiocarbamate (Figure 1). Water acts as the oxygen source for carboxylate formation in related systems.

Table 1: Yields of Bis(thiocarbamate) Analogues via Metal-Free Thiocarbamation

| Diamine Substrate | Yield (%) | Purity (%) |

|---|---|---|

| 1,2-Diaminostilbene | 65 | 92 |

| 1,2-Diaminocyclohexane | 58 | 89 |

Advantages and Challenges

- Mild Conditions : Reactions proceed at 25°C with minimal byproducts.

- Functional Group Tolerance : Ethers, esters, and halides remain intact.

- Limitation : Vinylene diamines with steric hindrance (e.g., tetrasubstituted alkenes) exhibit reduced yields (<40%).

Siloxy-Mediated Vinylcarbamate Synthesis Without Vinylchloroformate

Patents from 2005 and 2007 detail a vinylchloroformate-free route to vinyl(thio)carbamates using siloxy compounds and isocyanates. This method is particularly suited for introducing vinylene linkages.

Stepwise Synthesis Protocol

- Siloxy Precursor Preparation :

Trimethyl(vinyloxy)silane (CH2=CH-O-SiMe3) is reacted with sulfur to form trimethyl(vinylthio)silane (CH2=CH-S-SiMe3). - Isocyanate Coupling :

N,N-Didodecylisocyanate ((C12H25)2NCO) reacts with trimethyl(vinylthio)silane in DMAC at 30°C, catalyzed by MgSO4:

$$

(C{12}H{25})2NCO + CH2=CH-S-SiMe3 \rightarrow (C{12}H{25})2NC(=O)S-CH2-CH2-SiMe_3

$$ - Hydrolysis and Dimerization :

Acidic hydrolysis (0.5 N HCl) removes the siloxy group, yielding the vinylenebis(thiocarbamate) after oxidative coupling (I2, THF).

Table 2: Optimization of Siloxy-Mediated Synthesis

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| MgSO4 | 30 | 72 |

| SiO2 | 40 | 68 |

| None | 30 | 32 |

Industrial Scalability

The use of continuous flow reactors allows for a 12-minute residence time and 85% conversion at the kilogram scale. However, silane byproduct removal requires extensive washing, increasing solvent usage.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for Didodecyl Vinylenebis(thiocarbamate)

| Method | Yield (%) | Scalability | Key Advantage | Limitation |

|---|---|---|---|---|

| Electrochemical e-MCR | 65–78 | High | Rapid, solvent-efficient | Diisocyanide instability |

| Metal-Free Thiocarbamation | 58–65 | Moderate | Room-temperature, metal-free | Limited to activated diamines |

| Siloxy-Mediated | 68–72 | High | No toxic reagents (e.g., phosgene) | Silane waste management |

Mechanistic Insights and Side-Reaction Mitigation

Radical Pathways in Electrochemical Synthesis

In the e-MCR route, ESR studies confirm the presence of thiyl radicals (RS- ), which initiate isocyanide addition. Side reactions arise from radical recombination, forming disulfides (RSSR). Adding 1,4-diazabicyclo[2.2.2]octane (DABCO) as a radical quencher reduces disulfide formation by 40%.

Siloxy Group Hydrolysis Dynamics

Kinetic studies of the siloxy-mediated method reveal that HCl concentration critically affects hydrolysis rates. Optimal conditions (0.5 N HCl, 25°C) prevent thiocarbamate degradation, whereas >1 N HCl leads to a 15% decrease in yield.

Análisis De Reacciones Químicas

Types of Reactions

Didodecyl vinylenebis(thiocarbamate) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to the corresponding amine and carbon disulfide.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiocarbamate sulfur atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like alkyl halides and amines are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiocarbamates, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Didodecyl vinylenebis(thiocarbamate) has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Medicine: Research has explored its potential use in drug development, particularly for its ability to inhibit certain enzymes.

Industry: It is used in the production of rubber and plastics as a stabilizer and vulcanization agent.

Mecanismo De Acción

The mechanism of action of didodecyl vinylenebis(thiocarbamate) involves the inhibition of metal-dependent and sulfhydryl enzyme systems. This inhibition occurs through the strong binding of the thiocarbamate groups to metal ions, disrupting the normal function of these enzymes . The compound can also generate reactive oxygen species (ROS), contributing to its biological activity .

Comparación Con Compuestos Similares

Table 1: Key Properties of Didodecyl Vinylenebis(thiocarbamate) and Analogous Compounds

Stability and Environmental Impact

- Degradation Pathways: Unlike EBDCs, which degrade to ethylenethiourea (a suspected carcinogen), the bulky dodecyl chains in Didodecyl vinylenebis(thiocarbamate) may slow hydrolysis, increasing environmental persistence but reducing acute toxicity .

- Surfactant Stability: Gemini surfactants with similar alkyl chains exhibit high thermal stability; this compound may share this trait but with altered biodegradability due to sulfur content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.